Lipophilicity Differentiation: 4-Cyclohexyl vs. 4-Phenyl DHPM Congeners
The 4-cyclohexyl substituent elevates computed logP by approximately 0.5–1.0 log units relative to the direct 4-phenyl analog (CAS 728004-10-2), based on PubChem XLogP3-AA values [1]. The target compound (XLogP3-AA = 2.5, MW = 222.33) [1] vs. 5-ethyl-6-methyl-4-phenyl-DHPM (C13H16N2O, MW = 216.28) exhibits higher lipophilicity consistent with replacement of a planar aromatic ring by a saturated cyclohexyl group. This translates into a predicted logD7.4 difference of ~0.8 units, favoring enhanced passive membrane permeability for the cyclohexyl congener [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; MW = 222.33 g/mol; TPSA = 41.1 Ų; HBD = 2; HBA = 1 [1] |
| Comparator Or Baseline | 4-Phenyl-5-ethyl-6-methyl-DHPM (CAS 728004-10-2): MW = 216.28 g/mol, C13H16N2O . Typical 4-aryl DHPMs: logP ~1.5–2.0 [2]. |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 (cyclohexyl > phenyl); ΔMW = +6.05 g/mol |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and Chemicalize/ChemAxon predictions. No experimental logP or logD data available for the target compound. |
Why This Matters
Higher logP is a critical selection criterion when designing compound libraries for intracellular or CNS targets, where passive membrane permeability correlates with logD; the cyclohexyl analog may offer superior cell penetration relative to equipotent 4-aryl DHPMs, though experimental validation is required.
- [1] PubChem Compound Summary for CID 45095460, 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45095460. View Source
- [2] Molecules 2020, 25(18), 4152; Table 1. Dihydropyrimidine derivatives: yield, IC50, and computed logP/logD values. PMC7571164. View Source
